molecular formula C31H30N2O6 B557069 Fmoc-Trp(Boc)-OH CAS No. 143824-78-6

Fmoc-Trp(Boc)-OH

Cat. No. B557069
M. Wt: 526.6 g/mol
InChI Key: ADOHASQZJSJZBT-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Trp(Boc)-OH is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) .


Synthesis Analysis

Fmoc-Trp(Boc)-OH can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) . It is also used in the synthesis of peptides with aliphatic α,β-didehydro-α-amino acid residues that are difficult to obtain by other methods .


Molecular Structure Analysis

The molecular structure of Fmoc-Trp(Boc)-OH can be found in various databases such as PubChem .


Chemical Reactions Analysis

Fmoc-Trp(Boc)-OH is used in various chemical reactions. For example, it is used in the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) . It is also used in the synthesis of peptides with aliphatic α,β-didehydro-α-amino acid residues .


Physical And Chemical Properties Analysis

Fmoc-Trp(Boc)-OH is a solid compound . More detailed physical and chemical properties can be found in various databases and resources .

Scientific Research Applications

  • Solid-Phase Peptide Synthesis : Fmoc-Trp(Boc)-OH is used in solid-phase peptide synthesis (SPPS). A study by Wahlström and Undén (2009) described how it's incorporated into peptide chains and facilitates purification by HPLC (Wahlström & Undén, 2009).

  • Peptide Synthesis for Physiological Studies : Zhao Yi-nan and Melanie Key (2013) used Fmoc-Trp(Boc)-OH for synthesizing polypeptides, important for studying physiological processes in human beings and developing disease treatments (Zhao Yi-nan & Key, 2013).

  • Differentiation of Chiral Phosphorus Enantiomers : Li and Raushel (2007) demonstrated the ability of Fmoc-Trp(Boc)-OH to differentiate enantiomers of chiral phosphorus compounds using NMR spectroscopy, providing a rapid method for measuring enantiomeric purity (Li & Raushel, 2007).

  • Live-Cell Fluorescence Imaging : Mendive-Tapia et al. (2017) discussed the use of a tryptophan-based fluorogenic amino acid, Fmoc-Trp(C2-BODIPY)-OH, derived from Fmoc-Trp(Boc)-OH, for enhanced live-cell fluorescence imaging (Mendive-Tapia et al., 2017).

  • Hydrophobic Peptide Synthesis : Shakoori and Gangakhedkar (2014) used Fmoc-Trp(Boc)-OH in the synthesis of hydrophobic peptides for cancer vaccinations, demonstrating its utility in large-scale peptide production (Shakoori & Gangakhedkar, 2014).

  • Controlled Drug Release : Oh et al. (1999) used Fmoc-Trp(Boc)-OH in the conjugation to poly(d,l-lactic-co-glycolic acid) for controlled drug release from biodegradable microspheres (Oh et al., 1999).

Future Directions

The use of Fmoc-Trp(Boc)-OH in peptide synthesis and drug discovery has shown a resurgence since 2000 . It offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . As a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, new methodologies for on-DNA peptide synthesis have been developed . These developments suggest a promising future for the use of Fmoc-Trp(Boc)-OH in peptide drug discovery and other applications .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOHASQZJSJZBT-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431755
Record name Fmoc-Trp(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Trp(Boc)-OH

CAS RN

143824-78-6
Record name Fmoc-L-Trp(Boc)-OH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143824-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Trp(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3V4CFM5R8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
T Dube, S Mandal, JJ Panda - Amino Acids, 2017 - Springer
Surging reports of peptide-based nanosystems and their growing potency in terms of biological utility demand for the search of newer and simpler peptide-based systems that could …
Number of citations: 12 link.springer.com
JA Bergeon, YN Chan, BG Charles, I Toth - Peptide Science, 2008 - Wiley Online Library
In recent years, the conjugation of sugar moieties and lipoamino acids has been extensively investigated as a mean to enhance the stability towards enzymatic degradation and the …
Number of citations: 21 onlinelibrary.wiley.com
CTT Wong, HY Lam, X Li - Organic & biomolecular chemistry, 2013 - pubs.rsc.org
The preparation of Kyn-containing peptides is difficult, owing to the low reactivity of Kyn in the coupling reaction. In this report, Kyn-containing peptides were efficiently obtained via on-…
Number of citations: 52 pubs.rsc.org
R Bogdanowicz, M Sawczak… - The Journal of …, 2014 - ACS Publications
We report the novel modification of a hydrogen-terminated polycrystalline boron-doped electrode with a microwave pulsed-plasma polymerized allylamine. Boron-doped diamond (BDD…
Number of citations: 43 pubs.acs.org
J Pawlas, JH Rasmussen - Organic Process Research & …, 2023 - ACS Publications
Diisopropylcarbodiimide (DIC) constitutes one of the most widely used coupling reagents for amide bond formation in peptide synthesis. We have previously reported that DIC contains …
Number of citations: 2 pubs.acs.org
HY Lam, Y Zhang, H Liu, J Xu, CTT Wong… - Journal of the …, 2013 - ACS Publications
A total synthesis of daptomycin, the first natural product antibiotic launched in a generation, was achieved. This convergent synthesis relies on an efficient macrocyclization via a serine …
Number of citations: 154 pubs.acs.org
JB Esquivel, C Sanchez, MJ Fazio - Journal of liquid …, 1998 - Taylor & Francis
This work reports the direct separation of twenty one Fmoc, Boc, Trt, and Pmc, single and double protected amino acids (PAA) using protein-based and macrocyclic antibiotic-based …
Number of citations: 22 www.tandfonline.com
SC Lee, SY Choi, YK Chung, SB Park - Synfacts, 2006 - thieme-connect.com
Significance: The solid-phase synthesis of tetrahydro-b-carboline alkaloid via intramolecular Pictet–Spengler cyclization was demonstrated. FmocTrp-loaded resin 2 was prepared from …
Number of citations: 0 www.thieme-connect.com
PJ Knerr, A Tzekou, D Ricklin, H Qu, H Chen… - academia.edu
General materials and methods. Protected Fmoc-amino acids Fmoc-Ala-OH, Fmoc-Arg (Pbf)-OH, Fmoc-Asp (O t Bu)-OH, Fmoc-Gln (Trt)-OH, Fmoc-Gly-OH, Fmoc-His (Trt)-OH, Fmoc-Ile-…
Number of citations: 2 www.academia.edu
F Rizzolo, G Sabatino, M Chelli, P Rovero… - International Journal of …, 2007 - Springer
Taking into account that microwave technology applied to SPPS is proposed as a valid support to the enhancement of efficiency of coupling reactions in short times, we compared the …
Number of citations: 68 link.springer.com

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